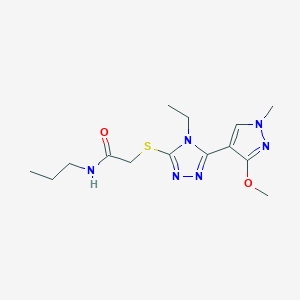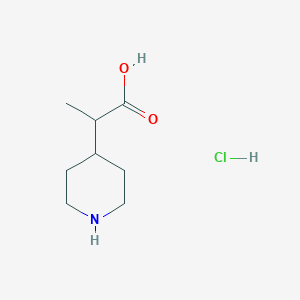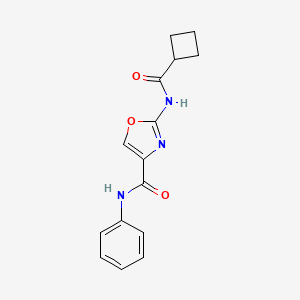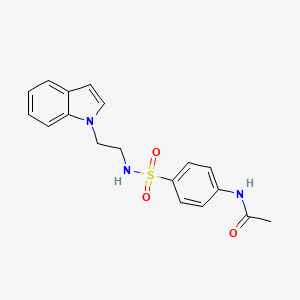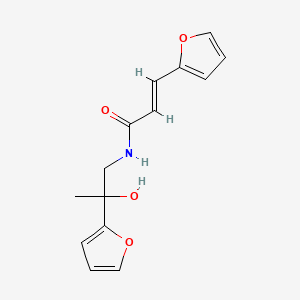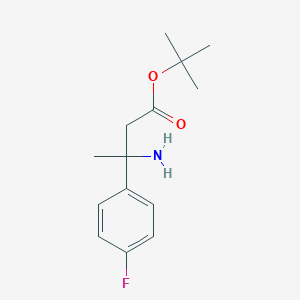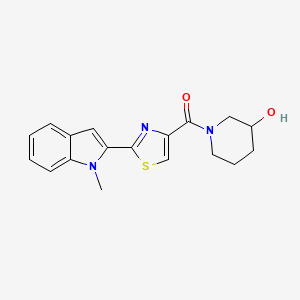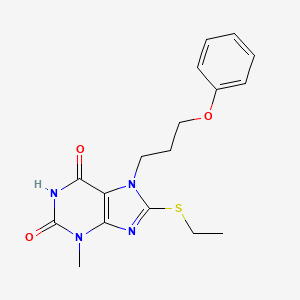
8-(ethylthio)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Ethylthio)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine class of molecules. Purines are a group of nitrogen-containing heterocyclic compounds that are significant in biochemistry due to their presence in nucleotides and nucleic acids. The specific structure of this compound makes it a subject of interest in various fields, including medicinal chemistry and molecular biology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(ethylthio)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione involves multiple steps. Typically, the preparation starts with the appropriate purine precursor, which undergoes a series of nucleophilic substitution reactions. Specific conditions like temperature control, solvent choice, and catalysts are crucial for the success of these reactions. For instance, the ethylthio group can be introduced using ethyl mercaptan under basic conditions, while the phenoxypropyl group requires more specific reagents like phenoxypropyl bromide.
Industrial Production Methods: Industrial production may employ similar synthetic pathways but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions under the influence of oxidizing agents, leading to modifications in the ethylthio or methyl groups.
Reduction: Reduction reactions can target the purine core or the substituents, often facilitated by hydrogenation catalysts.
Substitution: The phenoxypropyl and ethylthio groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, or other strong oxidizing agents.
Reduction: Palladium on carbon (Pd/C) for hydrogenation or lithium aluminium hydride (LiAlH₄) for more selective reductions.
Substitution: Nucleophiles like sodium ethoxide or Grignard reagents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction might produce alkanes or alcohol derivatives.
科学的研究の応用
Chemistry: In synthetic chemistry, 8-(ethylthio)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione is used as a building block for more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of various bioactive compounds.
Biology: The compound’s structure allows it to interact with nucleic acids and proteins, making it a useful probe in molecular biology studies. It can be used to study enzyme interactions or DNA-binding activities.
Medicine: In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. They may exhibit properties such as anti-inflammatory, antiviral, or anticancer activities, depending on their specific molecular interactions.
Industry: The compound can serve as a precursor or intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals
作用機序
The mechanism of action of 8-(ethylthio)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes or receptors. The ethylthio and phenoxypropyl groups can enhance binding affinity to specific targets, influencing biological pathways. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.
類似化合物との比較
Caffeine: A methylxanthine purine derivative with stimulant properties.
Theophylline: Another methylxanthine, commonly used as a bronchodilator.
Azathioprine: An immunosuppressive drug that contains a purine moiety.
6-Mercaptopurine: An anticancer drug used in leukemia treatment.
While these compounds share a purine core, their differing substituents confer distinct biological activities and applications. 8-(Ethylthio)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione’s unique groups make it particularly interesting for specific research and therapeutic uses.
特性
IUPAC Name |
8-ethylsulfanyl-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-3-25-17-18-14-13(15(22)19-16(23)20(14)2)21(17)10-7-11-24-12-8-5-4-6-9-12/h4-6,8-9H,3,7,10-11H2,1-2H3,(H,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWQULLVIBZTGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(N1CCCOC3=CC=CC=C3)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
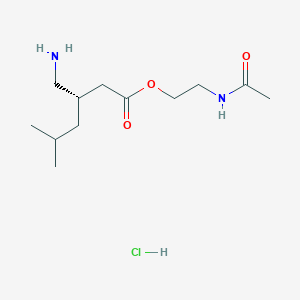
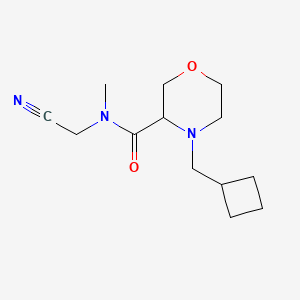

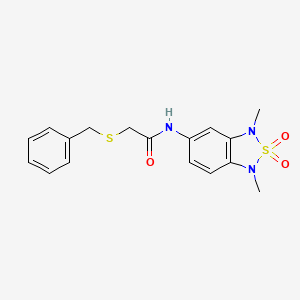
![N-(2,5-difluorophenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/new.no-structure.jpg)
![3-nitro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2838650.png)
